molecular formula C5H4N4O B156870 imidazo[1,2-a][1,3,5]triazin-4(8H)-one CAS No. 138840-83-2

imidazo[1,2-a][1,3,5]triazin-4(8H)-one

Cat. No. B156870
CAS RN: 138840-83-2
M. Wt: 136.11 g/mol
InChI Key: VSGVGDSJPKKZPF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis and research. In

Scientific Research Applications

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease. In material science, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been used as a building block for the synthesis of functional materials, such as organic light-emitting diodes and field-effect transistors.

Mechanism of Action

The mechanism of action of imidazo[1,2-a][1,3,5]triazin-4(8H)-one varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In antimicrobial and antiviral research, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been shown to disrupt the replication of microorganisms by inhibiting the activity of specific enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of imidazo[1,2-a][1,3,5]triazin-4(8H)-one also vary depending on its application. In anticancer research, this compound has been shown to decrease tumor growth and increase survival rates in animal models. In antimicrobial and antiviral research, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been shown to effectively inhibit the growth of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using imidazo[1,2-a][1,3,5]triazin-4(8H)-one in lab experiments is its unique structure, which allows for the synthesis of functional materials with specific properties. Additionally, this compound has shown promising results in various biological assays, making it an attractive target for drug discovery. However, the synthesis of imidazo[1,2-a][1,3,5]triazin-4(8H)-one requires careful optimization of reaction conditions, and its use in biological assays requires further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of imidazo[1,2-a][1,3,5]triazin-4(8H)-one. In medicinal chemistry, this compound could be further explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases. In material science, the synthesis of functional materials using imidazo[1,2-a][1,3,5]triazin-4(8H)-one could be optimized to improve their properties. Additionally, further research is needed to fully understand the mechanism of action of imidazo[1,2-a][1,3,5]triazin-4(8H)-one in biological assays, which could lead to the development of more effective drugs.

properties

IUPAC Name

3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVGDSJPKKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568264
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

imidazo[1,2-a][1,3,5]triazin-4(8H)-one

CAS RN

138840-83-2
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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